molecular formula C14H16FN5O2 B7533605 2-(carbamoylamino)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]propanamide

2-(carbamoylamino)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]propanamide

Cat. No. B7533605
M. Wt: 305.31 g/mol
InChI Key: LVNWBTDSPWKBIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(carbamoylamino)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]propanamide, commonly known as CFIMP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CFIMP is a small molecule that can be synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of CFIMP is not fully understood. However, studies have shown that CFIMP acts as a potent inhibitor of tubulin polymerization, which is essential for cell division and proliferation. CFIMP binds to the colchicine-binding site on tubulin and prevents the formation of microtubules, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
CFIMP has been shown to have various biochemical and physiological effects. Studies have shown that CFIMP can inhibit the migration and invasion of cancer cells, which is essential for metastasis. CFIMP has also been shown to inhibit the expression of various genes involved in cancer cell survival and proliferation. Additionally, CFIMP has been shown to have anti-inflammatory and anti-angiogenic effects, which may have potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

CFIMP has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target site. CFIMP is also stable and can be stored for extended periods without degradation. However, CFIMP has some limitations for lab experiments. It is highly hydrophobic, which can make it difficult to dissolve in aqueous solutions. Additionally, CFIMP can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of CFIMP. One potential direction is the development of CFIMP derivatives with improved potency and selectivity. Another potential direction is the study of CFIMP in combination with other anti-cancer drugs to enhance its efficacy. Additionally, the potential applications of CFIMP in the treatment of other diseases, such as inflammatory diseases and cardiovascular diseases, warrant further investigation.
In conclusion, CFIMP is a promising chemical compound that has potential applications in scientific research. Its mechanism of action, biochemical and physiological effects, and potential future directions make it a valuable tool for the study of various diseases, particularly cancer. However, further research is needed to fully understand its potential and limitations.

Synthesis Methods

The synthesis of CFIMP can be achieved using various methods. One of the most common methods involves the reaction of 3-fluoro-4-imidazol-1-ylbenzylamine with 2-(chlorocarbonyl)amino-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]propanamide in the presence of a base such as triethylamine. This method has been optimized to yield high purity and high yield of CFIMP.

Scientific Research Applications

CFIMP has been studied extensively for its potential applications in scientific research. One of the most promising applications of CFIMP is in the field of cancer research. Studies have shown that CFIMP has potent anti-tumor activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. CFIMP has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

properties

IUPAC Name

2-(carbamoylamino)-N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN5O2/c1-9(19-14(16)22)13(21)18-7-10-2-3-12(11(15)6-10)20-5-4-17-8-20/h2-6,8-9H,7H2,1H3,(H,18,21)(H3,16,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNWBTDSPWKBIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC(=C(C=C1)N2C=CN=C2)F)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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